molecular formula C54H81N13O15 B1150334 H-DL-Ser-DL-Tyr-DL-Trp-DL-Ser-DL-Asp-DL-Arg-DL-Leu-DL-xiIle-DL-xiIle-OH

H-DL-Ser-DL-Tyr-DL-Trp-DL-Ser-DL-Asp-DL-Arg-DL-Leu-DL-xiIle-DL-xiIle-OH

Cat. No.: B1150334
M. Wt: 1152.3
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “H-DL-Ser-DL-Tyr-DL-Trp-DL-Ser-DL-Asp-DL-Arg-DL-Leu-DL-xiIle-DL-xiIle-OH” is a synthetic peptide composed of a sequence of amino acids Each amino acid in the sequence is in its DL form, indicating that it contains both D- and L- enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-DL-Ser-DL-Tyr-DL-Trp-DL-Ser-DL-Asp-DL-Arg-DL-Leu-DL-xiIle-DL-xiIle-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is coupled to the resin-bound peptide chain using a coupling reagent such as HBTU or DIC.

    Deprotection: The protecting group on the amino acid’s amine group is removed, typically using a solution of TFA.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like HF or TFA.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions, such as temperature, pH, and solvent composition, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The oxidation of amino acid side chains, such as the hydroxyl group of serine or the indole ring of tryptophan.

    Reduction: Reduction of disulfide bonds if present.

    Substitution: Nucleophilic substitution reactions involving amino acid side chains.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reducing agents such as DTT or TCEP.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Scientific Research Applications

Chemistry

In chemistry, this peptide can be used as a model compound for studying peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions.

Biology

In biological research, this peptide may be used to study protein-protein interactions, receptor binding, and cellular uptake mechanisms.

Medicine

In medicine, this peptide could be explored for its potential therapeutic applications, such as in drug delivery systems or as a therapeutic agent itself.

Industry

In the industrial sector, this peptide might be used in the development of new materials or as a component in biochemical assays.

Mechanism of Action

The mechanism of action of this peptide depends on its specific sequence and structure. It may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • H-DL-Ser-DL-Tyr-DL-Trp-DL-Ser-DL-Asp-DL-Arg-DL-Leu-DL-xiThr-DL-xiIle-OH
  • H-DL-Ser-DL-Tyr-DL-Trp-DL-Ser-DL-Asp-DL-Arg-DL-Leu-DL-xiVal-DL-xiIle-OH

Uniqueness

The uniqueness of “H-DL-Ser-DL-Tyr-DL-Trp-DL-Ser-DL-Asp-DL-Arg-DL-Leu-DL-xiIle-DL-xiIle-OH” lies in its specific sequence of amino acids, which may confer unique biological activities or chemical properties compared to similar peptides.

Properties

Molecular Formula

C54H81N13O15

Molecular Weight

1152.3

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.